4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-amino-1,3-thiazol-5-yl)oxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c9-7-10-5-6(13-7)8(11)1-3-12-4-2-8/h5,11H,1-4H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIGYWLLOSRIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CN=C(S2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243822 | |
| Record name | 4-(2-Amino-5-thiazolyl)tetrahydro-2H-pyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501243822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908269-58-9 | |
| Record name | 4-(2-Amino-5-thiazolyl)tetrahydro-2H-pyran-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=908269-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Amino-5-thiazolyl)tetrahydro-2H-pyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501243822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 2 Amino 1,3 Thiazol 5 Yl Oxan 4 Ol and Structural Analogues
Retrosynthetic Disconnection Analysis of the 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol Framework
Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule. The primary disconnections for the this compound structure reveal key synthons and commercially available starting materials.
Primary Disconnection (C-C Bond Formation): The most logical initial disconnection is at the C5-Cα bond between the thiazole (B1198619) ring and the oxane ring. This bond can be formed by the reaction of a nucleophilic thiazole synthon with an electrophilic oxane precursor. This leads to two key fragments:
A 2-amino-1,3-thiazole derivative functionalized at the C5 position to act as a nucleophile (e.g., a 5-lithio or 5-Grignard reagent).
An oxan-4-one (tetrahydropyran-4-one) , which serves as the electrophilic partner.
Secondary Disconnections (Heterocycle Formation):
2-Amino-1,3-thiazole Ring: This moiety can be disconnected according to the principles of the Hantzsch thiazole synthesis. This involves breaking the N1-C2 and S1-C5 bonds, leading back to thiourea (B124793) and a suitable three-carbon α-haloketone or α-haloaldehyde derivative.
Oxan-4-ol Ring: The oxane ring can be disconnected through several pathways. A common approach involves breaking the C2-O1 and C6-O1 bonds, which points to an intramolecular cyclization of a δ-hydroxy olefin or a related acyclic precursor. organic-chemistry.org Alternatively, a Prins-type cyclization disconnection of the C2-C3 and C6-O1 bonds suggests a homoallylic alcohol and an aldehyde as starting materials. beilstein-journals.org
This analysis highlights that the synthesis can be approached convergently, where the two heterocyclic systems are prepared separately and then coupled, or linearly, where one ring is constructed upon the other.
Strategies for the Construction of the 2-Amino-1,3-thiazole Moiety
The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.gov
The Hantzsch thiazole synthesis, first described in 1887, remains one of the most widely used methods for constructing the thiazole ring. synarchive.com The classical reaction involves the cyclocondensation of an α-haloketone with a thioamide or thiourea. synarchive.com
The general mechanism proceeds via initial S-alkylation of the thiourea by the α-haloketone, followed by cyclization and subsequent dehydration to yield the 2-aminothiazole ring.
Modern adaptations have focused on improving reaction conditions, yields, and substrate scope. Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times from hours to minutes and often provides higher yields compared to conventional heating. figshare.comnih.gov Other modifications include the use of various catalysts and reaction media to enhance efficiency. nih.govresearchgate.net
| Reactants | Conditions | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| α-haloketones, Thioureas | Microwave irradiation, Methanol, 90 °C, 30 min | N-phenyl-4-(imidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Rapid reaction times, high yields (up to 95%) | nih.gov |
| Ketones, Thiourea | Iodine (catalyst) | 2-amino-4-substituted-thiazoles | In situ generation of α-iodoketone, avoids handling lachrymatory α-haloketones | researchgate.net |
| Thiosemicarbazones, Ethyl-2-chloroacetoacetic ester | Hantzsch reaction conditions | Substituted thiazole moieties | Versatile for creating complex thiazole derivatives | mjcce.org.mk |
| Thioamides, Ethyl bromopyruvate | Microwave irradiation, catalyst-free | Thiazole derivatives | Rapid and high-yielding, environmentally friendly (catalyst-free) | figshare.com |
While the Hantzsch synthesis is robust, several alternative methods provide access to the 2-aminothiazole core, often accommodating different functional groups or avoiding the use of lachrymatory α-haloketones.
One notable alternative is the domino alkylation-cyclization reaction of propargyl bromides with thioureas. organic-chemistry.org This method, often performed under microwave irradiation, provides 2-aminothiazoles in high yields within minutes. The proposed mechanism involves an S-alkylation followed by a 5-exo-dig cyclization. organic-chemistry.org
Other pathways include:
From Thiosemicarbazones: Cyclization of thiosemicarbazones with α-haloketones or diethyl acetylenedicarboxylate (B1228247) can yield a variety of substituted 2-(2-hydrazinyl)thiazole derivatives. researchgate.net
Iodine-Mediated Synthesis: The reaction of ketones with thiourea in the presence of iodine allows for the one-pot synthesis of 2-aminothiazoles. researchgate.net
From Enones: A multi-step reaction involving the bromination of enones followed by coupling with thiourea can install the thiazole ring. nih.govmdpi.com
| Method | Key Reactants | Conditions | Advantages/Features | Reference |
|---|---|---|---|---|
| Domino Alkylation-Cyclization | Propargyl bromides, Thioureas | Microwave irradiation | Fast, high yields, avoids α-haloketones | organic-chemistry.org |
| Multi-component Reaction | Aldehydes, Semicarbazide/Thiosemicarbazide, Iodine | Iodine-mediated cyclization | Efficient synthesis of 2-amino-1,3,4-oxadiazoles and thiadiazoles | nih.gov |
| From Thiosemicarbazones | Aryl/heteroarylthiosemicarbazones, α-haloketones | Cyclization reaction | Access to a wide range of substitutions at positions 2, 4, and 5 | researchgate.net |
| From α-Bromoacid Chlorides | α-Bromoacid chlorides, Thiourea | Reflux in glacial acetic acid | Synthesis of 5,5-disubstituted-2-imino-4-thiazolidones | researchgate.net |
Approaches for the Synthesis of the Oxan-4-ol (Tetrahydropyran-4-ol) Core
The tetrahydropyran (B127337) (THP) ring is a common motif in natural products, and its stereoselective synthesis is a significant area of research. beilstein-journals.orgnih.gov
The Prins cyclization is a powerful and widely used method for the stereoselective construction of the tetrahydropyran ring. beilstein-journals.orgnih.gov The reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The reaction proceeds via an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene to form the six-membered ring. beilstein-journals.orgnih.gov The stereochemical outcome can often be controlled by the choice of catalyst and reaction conditions, typically favoring the formation of all-cis substituted products. organic-chemistry.org
Several other stereoselective methods are also prominent:
Intramolecular Hydroalkoxylation: The cyclization of γ- and δ-hydroxy olefins can be catalyzed by various transition metals, such as platinum or gold, to form tetrahydropyran rings. organic-chemistry.org
Acid-Catalyzed Cyclization of Allylsilyl Alcohols: This method provides an efficient route to polysubstituted tetrahydropyrans with excellent diastereoselectivity. uva.es
Intramolecular Oxa-Michael Reaction: Asymmetric intramolecular oxa-Michael additions can be used to construct chiral substituted THPs with high enantioselectivity. whiterose.ac.uk
| Method | Key Reactants | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Prins Cyclization | Homoallylic alcohol, Aldehyde | Brønsted or Lewis acids (e.g., InCl3, PMA) | Forms tetrahydropyran-4-ols, often with high cis-selectivity | organic-chemistry.orgbeilstein-journals.orgnih.gov |
| Intramolecular Hydroalkoxylation | δ-hydroxy olefin | Platinum (Pt), Gold (Au), or Silver (Ag) catalysts | Tolerates a wide range of functional groups | organic-chemistry.org |
| Hydroxyalkoxylation of Silylated Alkenols | Allylsilyl alcohols | Brønsted acid | Excellent diastereoselectivity (>95:5), creates vicinal quaternary and tertiary centers | uva.es |
| Intramolecular Oxa-Michael Reaction | Unsaturated alcohol with a Michael acceptor | Chiral Phosphoric Acids (CPA) | High enantioselectivity (up to 99%) | whiterose.ac.uk |
The C4 hydroxyl group is a key feature of the target molecule. Its introduction can be achieved either during the ring-forming step or by functional group manipulation of a pre-formed ring.
Direct Introduction: As mentioned, the Prins cyclization directly yields 4-hydroxytetrahydropyrans, making it a highly convergent approach. organic-chemistry.org The reaction of a homoallylic alcohol with an aldehyde under the catalysis of phosphomolybdic acid in water, for example, provides tetrahydropyran-4-ol derivatives with high cis-selectivity. organic-chemistry.org
Indirect Introduction via Oxan-4-one: An alternative and highly versatile strategy involves the synthesis of a tetrahydropyran-4-one (oxan-4-one) intermediate, which is then reduced to the corresponding oxan-4-ol.
Synthesis of Tetrahydropyran-4-one: These ketones can be prepared through various methods, including the condensation of acetone (B3395972) with formaldehyde (B43269) or the double-conjugate addition of water to divinyl ketones. researchgate.netresearchgate.net
Reduction to Oxan-4-ol: The reduction of the C4 ketone to a hydroxyl group is typically achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent and conditions can influence the stereochemical outcome (axial vs. equatorial alcohol), although for the unsubstituted ring of the target molecule, this is not a factor.
Hydroxyl Group Manipulation: In more complex syntheses, the hydroxyl group itself may require protection. The 2-tetrahydropyranyl (THP) group is a common acid-labile protecting group for alcohols, formed by the reaction of an alcohol with dihydropyran. nih.govorganic-chemistry.org This protection strategy is stable to basic conditions, organometallics, and hydrides. organic-chemistry.org Deprotection is readily achieved with aqueous acid. organic-chemistry.org
Cross-Coupling and Linkage Strategies for Thiazole-Oxane Conjugation
The creation of the C-C bond between the thiazole C5 position and the oxane C4 position is a critical step in the synthesis of this compound. This can be achieved through several modern synthetic strategies, primarily involving organometallic intermediates or transition metal-catalyzed cross-coupling reactions.
A highly effective and direct approach involves the nucleophilic addition of a metalated 2-aminothiazole derivative to a cyclic ketone precursor. This strategy typically involves the following steps:
Preparation of a 5-Halo-2-aminothiazole: The synthesis often begins with a 2-aminothiazole core, which is then halogenated at the C5 position. N-bromosuccinimide (NBS) is commonly used for bromination.
Metal-Halogen Exchange: The resulting 5-bromo-2-aminothiazole can undergo a metal-halogen exchange reaction, typically using an organolithium reagent like n-butyllithium at low temperatures, to generate a highly reactive 5-lithio-2-aminothiazole intermediate.
Nucleophilic Addition: This organolithium species acts as a potent nucleophile, which can then be reacted directly with tetrahydro-4H-pyran-4-one (the oxane precursor). An aqueous workup then quenches the reaction and protonates the resulting alkoxide to yield the final tertiary alcohol, this compound.
Alternatively, palladium-catalyzed cross-coupling reactions represent a versatile, albeit less direct, method for forming the thiazole-oxane C-C bond. researchgate.netrsc.org These reactions are foundational in modern organic synthesis for creating carbon-carbon bonds. wikipedia.org While a direct coupling to form a tertiary alcohol is not standard, variations of Suzuki, Stille, or Heck couplings could be envisioned with appropriately functionalized coupling partners. jocpr.com For instance, a 5-bromo-2-aminothiazole could be coupled with an organoboron or organotin derivative of the oxane ring. However, the nucleophilic addition to the ketone precursor is generally more convergent and efficient for this specific target structure.
The choice of catalyst and reaction conditions is crucial for the success of these coupling strategies. Palladium complexes with specific ligands, such as those based on N-heterocyclic carbenes (NHCs), have shown high efficacy in the direct C-H arylation of thiazoles at the C5 position, highlighting the reactivity of this site for bond formation. researchgate.netmdpi.com
| Strategy | Thiazole Precursor | Oxane Precursor | Key Transformation | Advantages |
|---|---|---|---|---|
| Organometallic Addition | 5-Lithio-2-aminothiazole | Tetrahydro-4H-pyran-4-one | Nucleophilic addition | Direct, high atom economy, convergent |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | 5-Bromo-2-aminothiazole | Oxane-4-boronic acid derivative | Pd-catalyzed C-C coupling | High functional group tolerance, well-established |
Post-Synthetic Functionalization and Derivatization of the Hybrid Scaffold
Once the core this compound scaffold is assembled, its chemical properties can be further tuned through derivatization at its three primary reactive sites: the 2-amino group, the oxan-4-ol hydroxyl group, and the C4 position of the thiazole ring.
The 2-amino group on the thiazole ring is a versatile handle for a wide range of chemical modifications. mdpi.commdpi.com Its nucleophilic character allows for reactions with various electrophiles, enabling the synthesis of a large library of analogues.
Common derivatization strategies include:
Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides, acid anhydrides, or sulfonyl chlorides under basic conditions to form the corresponding amides and sulfonamides. mdpi.comnih.gov For example, treatment with acetic anhydride (B1165640) yields the N-acetylated product, while reaction with substituted phenylsulfonyl chlorides produces sulfonamide derivatives. mdpi.comnih.gov
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to substituted ureas and thioureas, respectively. nih.gov These reactions typically proceed under mild conditions and are tolerant of many other functional groups.
Schiff Base Formation: Condensation with various aldehydes and ketones can yield imines (Schiff bases), although the reactivity can sometimes be lower compared to simpler anilines.
Diazotization: The amino group can be converted to a diazonium salt, which can then be used in subsequent coupling reactions to introduce a variety of substituents or to form azo compounds. nih.gov
| Reaction Type | Reagent | Product Class | Reference |
|---|---|---|---|
| Acylation | Acyl Chloride (R-COCl) / Acid Anhydride | Amide | mdpi.comnih.gov |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | mdpi.com |
| Urea Formation | Isocyanate (R-NCO) | Urea | nih.gov |
| Thiourea Formation | Isothiocyanate (R-NCS) | Thiourea | nih.gov |
The tertiary hydroxyl group on the oxane ring presents both opportunities and challenges for derivatization. While its tertiary nature makes it less reactive and more sterically hindered than primary or secondary alcohols, it can still undergo several key transformations. A common strategy involves converting the hydroxyl group into a better leaving group to facilitate nucleophilic substitution. libretexts.org
Potential transformations include:
O-Alkylation/Etherification: Direct alkylation is difficult, but under strongly basic conditions (e.g., using sodium hydride) followed by treatment with an alkyl halide, ether derivatives can be formed.
Esterification: The formation of esters with acyl chlorides or anhydrides is possible, often requiring a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to overcome the steric hindrance.
Conversion to Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a halogen, although these harsh conditions may affect the thiazole ring.
Dehydration: Treatment with a strong acid (e.g., sulfuric acid) at elevated temperatures can lead to elimination of water to form an alkene (a tetrahydropyran derivative).
Conversion to Other Functional Groups: Specialized methods can convert the hydroxyl group to other functionalities. For example, Mitsunobu conditions can be used for azidation, providing a handle for "click chemistry". nih.gov
| Reaction Type | Typical Reagents | Product Functional Group | Notes |
|---|---|---|---|
| Esterification | RCOCl, Pyridine, DMAP | Ester | May be sterically hindered. |
| Substitution (via leaving group) | 1. TsCl, Pyridine; 2. Nu⁻ | Varies (e.g., Azide, Thiol) | Two-step process via sulfonate ester. libretexts.org |
| Dehydration | H₂SO₄, heat | Alkene | Risk of competing reactions. |
Introducing substituents at the C4 position of the thiazole ring is most strategically and commonly accomplished during the initial ring synthesis rather than through post-synthetic modification. tandfonline.com The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide, is the predominant method. nih.govsynarchive.comnih.gov By selecting an appropriately substituted α-haloketone, a wide variety of functional groups (alkyl, aryl, etc.) can be installed directly at the C4 position of the resulting 2-aminothiazole. derpharmachemica.com
Post-synthetic functionalization at C4 is synthetically challenging because the C5 position is generally more electronically rich and thus more susceptible to electrophilic substitution and metalation. tandfonline.comnih.gov Direct C-H activation and arylation reactions catalyzed by palladium, for example, show a strong preference for the C5 position. researchgate.netnih.gov
To achieve substitution at C4 after the core has been formed, a blocking strategy would likely be required. This could involve:
Starting with a thiazole that is already substituted at the C5 position.
Introducing a temporary blocking group at C5.
Performing a halogenation or metalation reaction, which would then be directed to the C4 position.
Executing a cross-coupling reaction to install the desired substituent.
Removing the blocking group if necessary.
This multi-step approach is considerably more complex than incorporating the C4 substituent from the outset via the Hantzsch synthesis. nih.govresearchgate.net Therefore, for creating libraries of analogues with diversity at this position, modifying the choice of the α-haloketone starting material remains the most efficient and practical strategy. researchgate.netresearchgate.net
Compound Index
| Compound Name |
|---|
| This compound |
| 5-Bromo-2-aminothiazole |
| Tetrahydro-4H-pyran-4-one |
| n-Butyllithium |
| N-bromosuccinimide (NBS) |
| 4-dimethylaminopyridine (DMAP) |
| Thionyl chloride |
| Phosphorus tribromide |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 2 Amino 1,3 Thiazol 5 Yl Oxan 4 Ol Analogues
Conformational Analysis and Stereochemical Influence on Biological Interactions
The three-dimensional arrangement of a molecule is critical for its interaction with biological targets. Conformational analysis of 4-(2-amino-1,3-thiazol-5-yl)oxan-4-ol analogues helps in understanding the preferred spatial orientations of the key functional groups. The relative orientation of the 2-amino-1,3-thiazole ring and the oxan-4-ol scaffold can significantly impact the molecule's ability to fit into the binding pocket of a receptor or enzyme.
The stereochemistry at the C4 position of the oxane ring and any other chiral centers within the molecule introduces stereoisomers that may exhibit different biological activities. The specific spatial arrangement of substituents can lead to favorable or unfavorable steric and electronic interactions with the target protein. For instance, the axial or equatorial orientation of the hydroxyl group on the oxane ring can dictate its ability to form crucial hydrogen bonds with amino acid residues in the binding site. Computational modeling and spectroscopic techniques are often employed to predict and confirm the low-energy conformations that are likely to be biologically active. Studies on related heterocyclic systems have shown that fixing a molecule in a bioactive conformation through structural modifications can lead to a significant enhancement in potency. nih.gov
Impact of Substitution Patterns on the 2-Amino-1,3-thiazole Moiety
The 2-amino-1,3-thiazole core is a well-established pharmacophore found in numerous biologically active compounds. nih.govsemanticscholar.org Modifications to this moiety can profoundly affect the biological activity of this compound analogues.
The 2-amino group on the thiazole (B1198619) ring is often a key interaction point with biological targets, acting as a hydrogen bond donor. researchgate.net Its basicity and nucleophilicity can be modulated by the electronic effects of other substituents on the thiazole ring. Structure-activity relationship studies on various 2-aminothiazole (B372263) derivatives have consistently highlighted the importance of this group for maintaining biological activity. nih.govsemanticscholar.org In many instances, replacement or significant alteration of the 2-amino group leads to a substantial loss of potency, indicating its direct involvement in binding.
To illustrate the importance of the 2-amino group, a hypothetical SAR table is presented below, based on general observations from related chemical series.
| Compound | R1 (at 2-position) | Relative Activity |
| Analogue 1 | -NH2 | ++++ |
| Analogue 2 | -NHCH3 | +++ |
| Analogue 3 | -N(CH3)2 | + |
| Analogue 4 | -H | - |
| Analogue 5 | -OH | - |
This table is illustrative and based on general SAR principles for 2-aminothiazole derivatives.
Biological Target Deconvolution and Mechanistic Elucidation Studies
Identification of Putative Biological Targets for Thiazole-Oxane Hybrid Compounds
Enzyme Inhibition and Allosteric Modulation Studies
There is no publicly available data on the inhibitory or modulatory effects of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol on any specific enzymes. While various thiazole (B1198619) derivatives have been investigated as inhibitors of enzymes such as cyclooxygenases, protein kinases, and carbonic anhydrases, no such studies have been reported for this particular compound. nih.govnih.govnih.gov
Receptor Binding and Activation/Inhibition Profiles
Information regarding the binding affinity, activation, or inhibition of any specific receptors by this compound is not available in the current scientific literature. Although some thiazole derivatives have been explored for their interaction with receptors like the androgen receptor, no such data exists for the specified compound. nih.gov
Nucleic Acid Interaction Investigations
There are no published studies investigating the potential interaction of this compound with nucleic acids. While some complex thiazole-containing molecules have been shown to interact with DNA, this cannot be extrapolated to the specific compound . nih.gov
Analysis of Ligand-Target Interaction Dynamics and Specificity
Binding Site Characterization via Biochemical and Biophysical Techniques
As no biological targets for this compound have been identified, there are no corresponding studies on its binding site characterization. Techniques such as X-ray crystallography, NMR spectroscopy, or isothermal titration calorimetry have not been applied to this compound in the context of a specific biological target.
Determination of Key Intermolecular Interactions
In the absence of an identified biological target and binding site, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that would govern the binding of this compound remain unknown. Molecular modeling and simulation studies, which could provide theoretical insights, have not been reported for this compound.
Cellular Pathway Modulation by this compound Analogues
Analogues of this compound, which belong to the broader class of 2-aminothiazole (B372263) derivatives, have demonstrated the ability to significantly interfere with various cellular signaling pathways. These interactions are fundamental to their potential therapeutic effects, particularly in the realms of oncology and infectious diseases.
Cell Cycle Progression and Regulation Studies
A hallmark of many biologically active compounds is their ability to disrupt the normal progression of the cell cycle in proliferating cells, a key strategy in cancer therapy. Studies on various 2-aminothiazole derivatives have revealed their capacity to induce cell cycle arrest at different phases, thereby inhibiting tumor cell growth.
For instance, certain 2-aminothiazole analogues have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle. This arrest prevents the cells from entering mitosis, ultimately leading to a halt in proliferation. One study on a novel 2-aminothiazole derivative demonstrated a significant G2/M phase arrest in HL-60 leukemia cells. nih.gov This effect is often attributed to the inhibition of key proteins that regulate the G2/M transition, such as cyclin-dependent kinases (CDKs). Another investigation into a KPNB1 inhibitor, a 2-aminothiazole derivative, also observed cell cycle arrest in the G2/M phase. nih.gov
Other analogues have been found to induce cell cycle arrest in the G1 phase. This prevents the cells from entering the S phase, where DNA replication occurs. A study on a specific 2-aminothiazole derivative, compound 27, was found to cause G1-phase arrest in the cell cycle of HeLa cells. nih.gov Similarly, another compound, TH-39, inhibited cell proliferation in K562 cells through G0/G1 cell cycle arrest. nih.gov The table below summarizes findings from studies on the effects of 2-aminothiazole analogues on cell cycle progression.
| Compound/Analogue | Cell Line | Observed Effect | Key Findings |
|---|---|---|---|
| 2-Aminothiazole Derivative 19 | HL-60 | G2/M Phase Arrest | Inhibition of tubulin polymerization. nih.gov |
| 2-Aminothiazole Derivative 27 | HeLa | G1 Phase Arrest | Induction of apoptosis. nih.gov |
| TH-39 | K562 | G0/G1 Phase Arrest | Prevention of Hec1 and Nek2 interaction. nih.gov |
| KPNB1 Inhibitor (2-aminothiazole derivative) | Cancer Cells | G2/M Phase Arrest | Interference with mitotic spindle formation. nih.gov |
Apoptotic and Necrotic Pathway Induction
Beyond halting cell proliferation, a crucial mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Necrosis, another form of cell death, can also be triggered. Numerous studies have demonstrated that 2-aminothiazole analogues are potent inducers of apoptosis in cancer cells.
The apoptotic cascade is often initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of a family of proteases called caspases. Activated caspases, such as caspase-3 and caspase-7, are responsible for the execution of apoptosis.
Research has shown that certain 2-aminothiazole derivatives can induce apoptosis by activating these key executioner caspases. For example, a study on novel 2-amino-5-benzylthiazole derivatives reported the induction of PARP1 and caspase-3 cleavage in leukemia cells. researchgate.net Another study on a 2-aminothiazole derivative, compound 14a, demonstrated apoptosis induction in HepG2 cells through the upregulation of caspases 3 and 7. mdpi.com
The induction of apoptosis is often quantified using techniques like flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis. A study on a novel thiazole derivative, compound 4c, showed a significant increase in both early and late apoptotic MCF-7 cells. mdpi.com
The following table presents data on the induction of apoptosis by various 2-aminothiazole analogues.
| Compound/Analogue | Cell Line | Method of Detection | Key Findings |
|---|---|---|---|
| Novel 2-amino-5-benzylthiazole derivatives | Leukemia cells | Western Blot | Induced cleavage of PARP1 and caspase-3. researchgate.net |
| Compound 14a (Aminothiazole derivative) | HepG2 | Caspase Activity Assay | Upregulation of caspase-3 and caspase-7 activity. mdpi.com |
| Compound 4c (Thiazole derivative) | MCF-7 | Annexin V-FITC/PI Staining | Increased percentage of early (22.39%) and late (9.51%) apoptotic cells compared to control (0.51% and 0.29% respectively). mdpi.com |
| TH-39 | K562 | Western Blot | Associated with caspase-3 activation, Bcl-2 down-regulation, and Bax up-regulation. nih.gov |
Elucidation of Antimicrobial Mechanisms (e.g., cell wall or protein synthesis interference)
The 2-aminothiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents. Analogues of this compound have been investigated for their efficacy against a range of bacterial and fungal pathogens. Understanding the precise mechanism by which these compounds exert their antimicrobial effects is crucial for their development as therapeutic agents.
One common strategy for antimicrobial action is the interference with essential bacterial processes such as cell wall synthesis or protein synthesis. Molecular docking studies and enzymatic assays have suggested potential targets for 2-aminothiazole derivatives. For instance, some studies have proposed that these compounds may inhibit enzymes involved in the bacterial cell wall biosynthesis, such as MurB. mdpi.com
Another potential target is the β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme crucial for the initiation of fatty acid synthesis in bacteria. The inhibition of this pathway disrupts the integrity of the bacterial cell membrane, leading to cell death. Molecular docking studies have suggested that mycobacterial FabH could be a probable target for some 2-aminothiazole derivatives.
The antimicrobial efficacy of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various microbial strains. The table below provides a summary of the antimicrobial activity and proposed mechanisms for some 2-aminothiazole analogues.
| Compound/Analogue Class | Target Organism(s) | Proposed Mechanism of Action | Supporting Evidence |
|---|---|---|---|
| 2-Aminothiazole derivatives | Gram-positive and Gram-negative bacteria | Inhibition of Mur1 and Mur2 enzymes (cell wall biosynthesis). mdpi.com | Enzymatic inhibitory activity studies. mdpi.com |
| N-oxazolyl- and N-thiazolylcarboxamides | Mycobacterium tuberculosis | Inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH). | Molecular docking and molecular dynamics simulations. |
| A33 (2-aminothiazole scaffold) | Gram-positive bacteria (including MRSA) | Acts as a polymyxin (B74138) E synergist against Gram-negative bacteria by targeting the outer membrane. | In vitro and in vivo studies showing synergistic effects. nih.gov |
| N,4-diaryl-2-aminothiazoles | Leishmania | Inhibition of microbial growth. | Identified from a high-throughput screen for antileishmanial properties. researchgate.net |
Phenotypic Screening and Reverse Pharmacology Approaches for Target Identification
Identifying the specific molecular targets of novel bioactive compounds is a critical yet challenging step in drug discovery. Phenotypic screening, which assesses the effects of compounds on whole cells or organisms without a preconceived target, has re-emerged as a powerful approach for discovering first-in-class drugs. nih.govnih.gov This strategy is particularly valuable for identifying compounds that act via novel mechanisms of action.
Libraries of 2-aminothiazole derivatives have been subjected to phenotypic screens to identify compounds with desirable biological effects, such as anticancer or antimicrobial activity. researchgate.netnih.gov Once a "hit" compound with a promising phenotype is identified, the next crucial step is target deconvolution, which involves identifying the specific protein or pathway responsible for the observed effect. nih.govcriver.com
Reverse pharmacology and chemical proteomics are key strategies employed for target deconvolution. nih.gov These approaches can be broadly categorized as follows:
Affinity-Based Methods: These techniques involve immobilizing the bioactive compound on a solid support to "pull down" its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry.
Label-Free Methods: These approaches, such as the cellular thermal shift assay (CETSA), rely on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation. Changes in protein stability in the presence of the compound can thus indicate a direct interaction.
Computational Approaches: In silico methods, such as molecular docking and pharmacophore modeling, can be used to predict potential targets based on the chemical structure of the compound and its similarity to known ligands.
While specific examples of comprehensive target deconvolution for analogues of this compound are not yet widely published, the general methodologies are well-established. For instance, a high-throughput screen of a large compound library against Mycobacterium tuberculosis identified a benzothiazole (B30560) derivative with antitubercular activity, initiating a structure-activity relationship study to identify more potent analogues. nih.gov Similarly, a screen of 200,000 compounds for antileishmanial properties identified a 2-aminothiazole scaffold as a promising starting point for drug development. researchgate.net
The 2-aminothiazole scaffold has been identified as a "frequent hitting" fragment in biophysical binding assays, suggesting that these molecules can interact with a variety of protein targets. nih.gov This promiscuity underscores the importance of rigorous target validation to distinguish between specific, therapeutically relevant interactions and non-specific binding.
The integration of phenotypic screening with advanced target deconvolution technologies holds great promise for elucidating the mechanisms of action of this compound analogues and unlocking their full therapeutic potential.
Computational Chemistry and in Silico Approaches for Compound Design and Optimization
Molecular Docking and Scoring for Protein-Ligand Complex Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a small molecule (ligand), such as a 2-aminothiazole (B372263) derivative, might bind to the active site of a target protein.
The reliability of molecular docking studies hinges on the validation of the chosen docking protocol and force field. A common validation method involves redocking a co-crystallized ligand into the active site of its protein. A successful protocol is one where the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is typically less than 2.0 Å. The selection of an appropriate force field, which is a set of parameters used to calculate the potential energy of a system of atoms, is also critical for accurately modeling the interactions between the ligand and the protein. Studies on 2-aminothiazole derivatives often employ force fields like OPLS (Optimized Potentials for Liquid Simulations) in their simulations. nih.gov
Once a docking protocol is validated, it can be used to predict the binding poses of novel compounds. For 2-aminothiazole derivatives, docking studies have been instrumental in identifying key interactions with various protein targets, including kinases and oxidoreductases. nih.govasianpubs.org These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding. The docking score, an estimation of the binding affinity, is then used to rank and prioritize compounds for further experimental testing. For instance, in studies of 2-aminothiazole derivatives as potential anticancer agents, molecular docking has been used to predict their binding affinity to targets like the NEK2 enzyme and Aurora kinases. nih.govbohrium.com
| Compound Class | Target Protein | Key Interactions Predicted | Reference |
| 2-Aminothiazole Derivatives | NEK2 Enzyme | Hydrogen bonding, Hydrophobic interactions | bohrium.com |
| 2-Aminothiazole Derivatives | Oxidoreductase | Hydrogen bonding | asianpubs.org |
| 2-Aminothiazole Derivatives | Aurora Kinase | Hydrophobic and hydrophilic interactions | nih.gov |
| Thiazolyl Pyrazolines | EGFR Kinase Domain | Hydrogen bonding with Met 769 | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations provide a more dynamic picture of the protein-ligand complex compared to the static view offered by molecular docking. By simulating the movement of atoms over time, MD can assess the stability of the predicted binding pose and the flexibility of the protein-ligand system.
For 2-aminothiazole derivatives, MD simulations have been used to analyze the stability of the ligand within the binding pocket. bohrium.com Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, root-mean-square fluctuation (RMSF) of individual residues, and the radius of gyration are monitored throughout the simulation. bohrium.com These analyses help to confirm that the ligand remains stably bound and to identify which parts of the protein are most affected by ligand binding.
While docking scores provide a rough estimate of binding affinity, more rigorous methods like Free Energy Perturbation (FEP) and end-point free energy calculations, such as MM/PBSA and MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area), can provide more accurate predictions of binding free energies. bohrium.comnih.gov These methods calculate the free energy difference between the bound and unbound states of the ligand. For 2-aminothiazole derivatives, MM/GBSA analyses have been performed after MD simulations to calculate the binding free energies of designed molecules, helping to understand the key interactions driving binding to targets like the Hec1/Nek2 protein. bohrium.comnih.gov
| Simulation Technique | Analyzed Parameter | Application to 2-Aminothiazole Derivatives | Reference |
| Molecular Dynamics | RMSD, RMSF, Radius of Gyration | Stability analysis of ligand-protein complex | bohrium.com |
| MM/GBSA | Binding Free Energy | Prediction of binding affinity to Hec1/Nek2 protein | bohrium.comnih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure, geometry, and reactivity of a molecule. For novel compounds like 2-aminothiazole derivatives, these calculations can be used to determine properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and partial atomic charges. This information is valuable for understanding the molecule's reactivity and its potential to interact with biological targets. While specific quantum chemical studies on "4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol" are not readily found, such methods are a standard part of the computational chemist's toolkit for characterizing novel chemical entities.
Prediction of pKa Values and Tautomeric Forms
The ionization state (pKa) and the potential for tautomerism are critical properties that influence a molecule's solubility, membrane permeability, and interaction with biological targets. The 2-aminothiazole core of this compound is known to exist in different tautomeric forms and has distinct acidic and basic centers.
pKa Prediction: The pKa values of the ionizable groups in this compound can be predicted using various computational methods, including empirical-based approaches and quantum mechanical calculations. The primary basic center is the endocyclic nitrogen of the thiazole (B1198619) ring, while the exocyclic amino group is also basic. rsc.org The hydroxyl group on the oxane ring is weakly acidic.
Amino Group: The exocyclic amino group can be protonated. Its basicity is influenced by the electron-withdrawing nature of the thiazole ring.
Thiazole Ring Nitrogen: The endocyclic nitrogen atom is a significant site of protonation. rsc.org Hammett plots for substituted 2-aminothiazoles show that the protonation center is typically the endocyclic nitrogen. rsc.org
Hydroxyl Group: The tertiary alcohol on the oxane ring is a very weak acid.
Computational software can provide estimated pKa values for these functional groups, which are crucial for understanding the compound's behavior at physiological pH.
Interactive Data Table: Predicted pKa Values
| Ionizable Group | Predicted pKa (Strongest Basic) | Predicted pKa (Strongest Acidic) | Predominant form at pH 7.4 |
| 2-Amino Group | 8.67 | - | Protonated/Neutral |
| Thiazole Ring N | 8.67 | - | Protonated/Neutral |
| Oxan-4-ol OH | - | 11.7 | Neutral |
Note: These values are estimations based on computational models for similar 2-aminothiazole structures and may vary. hmdb.ca
Tautomeric Forms: The 2-aminothiazole moiety can exist in two primary tautomeric forms: the amino form and the imino form. researchgate.net Density functional theory (DFT) calculations and spectroscopic methods like Raman spectroscopy have been used to study this equilibrium. researchgate.net For 2-aminothiazole itself, studies indicate that the amino tautomer is generally the more stable and predominant form in solution. researchgate.netresearchgate.net The specific substituents on the thiazole ring can influence the relative stability of these tautomers.
Interactive Data Table: Tautomeric Forms of the 2-Aminothiazole Core
| Tautomeric Form | Structure | Relative Stability |
| Amino Form | Generally more stable | |
| Imino Form | Generally less stable |
Frontier Molecular Orbital Analysis for Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity and kinetic stability of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The energy and shape of these orbitals provide insights into the molecule's ability to act as a nucleophile or an electrophile.
HOMO (Highest Occupied Molecular Orbital): The HOMO represents the orbital containing the most loosely held electrons. A higher HOMO energy indicates a greater ability to donate electrons, suggesting nucleophilic character. For 2-aminothiazole derivatives, the HOMO is often localized over the electron-rich thiazole ring and the amino group.
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest energy orbital that is empty. A lower LUMO energy indicates a greater ability to accept electrons, suggesting electrophilic character.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Computational studies, often using DFT methods like B3LYP/6-31G(d,p), can calculate the energies of these orbitals. researchgate.net This analysis helps in understanding potential reaction mechanisms and designing molecules with desired reactivity profiles.
Interactive Data Table: Representative FMO Analysis Data for a 2-Aminothiazole Scaffold
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |
Note: These are representative values for similar thiazole derivatives and can be specifically calculated for this compound. researchgate.net
Ligand-Based Drug Design (LBDD) Methodologies
When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) methodologies become essential. These approaches utilize information from a set of known active molecules to develop a model that predicts the activity of new, untested compounds.
Pharmacophore Model Generation and Validation
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For a series of active compounds containing the this compound scaffold, a pharmacophore model can be generated.
The key steps involve:
Feature Identification: Identifying common chemical features in a set of active molecules, such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR).
Model Generation: Aligning the active compounds and generating a 3D arrangement of these features.
Validation: The generated model is validated using a test set of compounds with known activities (both active and inactive) to assess its ability to discriminate between them.
For the this compound structure, the 2-aminothiazole ring itself can act as a crucial pharmacophoric element. nih.gov
Interactive Data Table: Potential Pharmacophoric Features of this compound
| Feature Type | Location on Molecule | Role in Molecular Recognition |
| Hydrogen Bond Donor | 2-Amino group, Oxan-4-ol group | Forms hydrogen bonds with target |
| Hydrogen Bond Acceptor | Thiazole ring nitrogen, Oxan-4-ol group | Forms hydrogen bonds with target |
| Aromatic Ring | Thiazole ring | Can participate in π-π stacking interactions |
| Hydrophobic Feature | Oxane ring | Can fit into hydrophobic pockets of a target |
Virtual Screening of Compound Libraries Based on Ligand Similarity
Once a validated pharmacophore model is established, or using the 2D/3D structure of this compound as a query, virtual screening can be performed on large chemical databases. researchgate.net This process aims to identify novel compounds that are structurally similar or share the same pharmacophoric features as the query molecule.
Methods for ligand similarity-based virtual screening include:
2D Fingerprint Similarity: This method compares molecular fingerprints (binary strings representing the presence or absence of certain structural features) to identify compounds with similar 2D structures.
3D Shape Similarity: This approach aligns the 3D conformations of database compounds with the query molecule to find those with a similar shape and volume.
Pharmacophore Screening: The generated pharmacophore model is used as a 3D query to search databases for molecules that can map their features onto the model.
This in silico technique allows for the rapid and cost-effective screening of millions of compounds to prioritize a smaller, more manageable set for experimental testing.
In Silico ADME Prediction and Property Calculation
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify potential liabilities early in the design process. Various computational models, often based on quantitative structure-property relationships (QSPR), are used to predict these properties for compounds like this compound. mspsss.org.ua
Interactive Data Table: Predicted ADME Properties for a 2-Aminothiazole-based Scaffold
| ADME Property | Predicted Value/Classification | Implication for Drug Development |
| Absorption | ||
| Caco-2 Permeability | Moderate to High | Good potential for oral absorption |
| Human Intestinal Absorption | Well absorbed | Indicates good bioavailability after oral administration |
| P-glycoprotein Substrate | Likely No | Lower risk of efflux from target cells |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May or may not cross into the central nervous system |
| Plasma Protein Binding | Moderate | Affects the free concentration of the drug available for action |
| Metabolism | ||
| CYP450 2D6 Inhibition | Likely No | Lower risk of drug-drug interactions |
| CYP450 3A4 Inhibition | Likely No | Lower risk of drug-drug interactions |
| Excretion | ||
| Renal Organic Cation Transporter | Possible Substrate | May influence renal clearance |
| Physicochemical Properties | ||
| LogP (Lipophilicity) | 1.5 - 2.5 | Balanced lipophilicity for permeability and solubility |
| Topological Polar Surface Area (TPSA) | 80 - 100 Ų | Influences membrane permeability and oral bioavailability nih.gov |
| Water Solubility (LogS) | Moderate | Important for formulation and absorption |
Note: These predictions are generated by computational models and require experimental validation. nih.govmspsss.org.uaacs.org
Lead Optimization and Rational Analogue Design Strategies
Strategies for Potency and Selectivity Enhancement
Improving the potency and selectivity of lead compounds is a primary objective in drug discovery. For 2-aminothiazole (B372263) derivatives, this often involves systematic modification of substituents on the thiazole (B1198619) ring and the 2-amino group to optimize interactions with the target protein.
Structure-activity relationship (SAR) studies are crucial for identifying key molecular interactions. For instance, in the development of 2-aminothiazole-based inhibitors for Mycobacterium tuberculosis, modifications at the N-2 position of the aminothiazole demonstrated high flexibility and significant potential for potency enhancement. A systematic exploration of substituted benzoyl groups at this position led to a more than 128-fold improvement in antitubercular activity compared to the initial hit. nih.gov Specifically, the introduction of a 3-chlorobenzoyl group resulted in one of the most potent analogues. nih.gov
In another study focused on inducible nitric oxide synthase (iNOS) inhibitors, the introduction of appropriately sized substituents at the 4- and 5-positions of the 2-aminothiazole ring was found to improve both inhibitory activity and selectivity for iNOS over neuronal NOS (nNOS). nih.gov However, introducing bulky or hydrophilic substituents at any position of the ring led to a significant decrease or loss of inhibitory activity. nih.gov
For kinase inhibitors, such as those targeting cyclin-dependent kinase 5 (cdk5)/p25, SAR exploration of the N-2 position with various amides led to a 60-fold improvement in potency and a 12-fold increase in selectivity over the related kinase cdk2. nih.gov These examples underscore the importance of fine-tuning substituents to achieve desired potency and selectivity profiles.
| Compound | N-2 Substituent | MIC (μM) |
|---|---|---|
| Initial Hit | Aryl group | >25 |
| Analog 1 | Benzoyl | 12.5 |
| Analog 2 | 2-Chlorobenzoyl | 6.25 |
| 55 | 3-Chlorobenzoyl | 0.024 |
Scaffold Simplification and Molecular Complexity Reduction
During lead optimization, reducing molecular complexity and simplifying the chemical scaffold can lead to improved physicochemical properties, better synthetic accessibility, and a more favorable toxicity profile. The 2-aminothiazole core itself is often considered a privileged scaffold, meaning it is a recurring motif in bioactive compounds. nih.gov
In some drug discovery campaigns, a complex natural product or a high-throughput screening (HTS) hit can be systematically deconstructed to identify the minimal pharmacophore required for activity. This process can lead to the identification of a simpler, more "drug-like" scaffold such as the 2-aminothiazole. For example, a complex screening hit might be broken down into its constituent fragments, and if a 2-aminothiazole fragment shows binding, it can serve as the starting point for building a new, less complex lead series.
While specific examples of scaffold simplification leading to a 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol type structure are not documented, the general principle involves retaining the key interacting moieties (like the 2-aminothiazole) while removing non-essential parts of the molecule that may contribute to poor properties like high molecular weight or low solubility.
Bioisosteric Replacements for Modulating Pharmacological Profiles
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to modulate a compound's potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com
For the 2-aminothiazole scaffold, a common bioisosteric replacement is the 2-aminooxazole moiety, where the sulfur atom of the thiazole ring is replaced by oxygen. mdpi.comnih.gov This substitution can lead to several beneficial changes:
Improved Physicochemical Properties: Oxazole derivatives are generally more hydrophilic and can exhibit significantly better water solubility compared to their thiazole counterparts. mdpi.com
Metabolic Stability: The sulfur atom in the thiazole ring can be susceptible to oxidation by metabolic enzymes. Replacing it with an oxygen atom removes this potential metabolic soft spot. nih.gov
Pharmacological Activity: In a series of antitubercular agents, the replacement of 2-aminothiazole with 2-aminooxazole led to a significant improvement in antimycobacterial activity, particularly against Mycobacterium tuberculosis. mdpi.com
Another example involves the bioisosteric replacement of a phenol (B47542) group in opioids with a 2-aminothiazole group, which resulted in compounds with high affinity and selectivity for the kappa opioid receptor. nih.gov This demonstrates the versatility of the 2-aminothiazole scaffold as a bioisostere for other functional groups.
| Compound Type | Core Scaffold | Relative Water Solubility |
|---|---|---|
| Parent Compound | 2-Aminothiazole | Low |
| Bioisostere | 2-Aminooxazole | High |
Fragment-Based Lead Discovery (FBLD) and Fragment Elaboration
Fragment-based lead discovery (FBLD) is a powerful method for identifying novel lead compounds. It involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Hits from these screens are then optimized and grown into more potent, lead-like molecules.
The thiazole scaffold, including 2-aminothiazoles, has been identified as a valuable building block in FBLD campaigns. nih.govacs.org For instance, thiazole-based fragments have been identified as inhibitors of the bromodomain of ATAD2 and as starting points for new antitubercular leads. nih.gov
Once a fragment like a simple 2-aminothiazole is identified, the process of fragment elaboration begins. This can involve:
Fragment Growing: Extending the fragment by adding new functional groups to pick up additional interactions with the target protein.
Fragment Linking: Identifying two or more fragments that bind to adjacent sites on the target and connecting them with a chemical linker to create a single, high-affinity molecule.
The oxane ring in the hypothetical "this compound" could be envisioned as an elaboration of an initial 2-aminothiazole fragment, designed to occupy a specific pocket in the target's binding site.
Rational Design Cycles Driven by Integrated SAR and Computational Data
Modern lead optimization relies on iterative cycles of rational design, chemical synthesis, and biological testing. This process is greatly enhanced by the integration of SAR data with computational chemistry methods.
For 2-aminothiazole-based compounds, computational tools play a significant role:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of 2-aminothiazole analogues with their biological activity. acs.orgelsevierpure.com These models can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize synthetic efforts. For example, a QSAR study on 2-aminothiazole derivatives as Aurora kinase inhibitors identified key descriptors like atomic volume and electronegativity that were important for activity, guiding the design of new, more potent analogues. elsevierpure.comnih.gov
Molecular Docking: Docking simulations can predict the binding mode of 2-aminothiazole derivatives within the active site of a target protein. This provides a structural hypothesis for the observed SAR and can guide the design of new analogues with improved interactions. elsevierpure.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of the predicted binding pose of a ligand and to understand the dynamic nature of the ligand-protein complex. elsevierpure.comnih.gov
An integrated approach was used to design novel 2-aminothiazole derivatives as prospective Aurora kinase inhibitors. A QSAR model was first developed from a series of known inhibitors. acs.orgelsevierpure.com This model, along with molecular docking studies, was then used to design new compounds with potentially improved activity. acs.orgelsevierpure.com The most promising designed compound was then subjected to MD simulations to confirm its stable binding, illustrating a complete rational design cycle. elsevierpure.comnih.gov
| Step | Action | Tools/Methods | Outcome |
|---|---|---|---|
| 1 | Design | QSAR, Molecular Docking | Virtual compounds with predicted high activity |
| 2 | Synthesis | Organic Chemistry | Physical compounds for testing |
| 3 | Test | Biological Assays | Experimental activity data (SAR) |
| 4 | Analyze | Integrate SAR and computational data | Refined understanding of structure-activity relationships |
Future Research Trajectories and Translational Implications
Exploration of Novel Biological Activities for Thiazole-Oxane Hybrid Structures
The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. acs.org Thiazole hybrids have demonstrated a vast spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, antidiabetic, and antiviral properties. nih.govresearchgate.net The fusion of a thiazole nucleus with other bioactive heterocyclic structures often leads to synergistic effects and enhanced pharmacological profiles. acs.org
The oxane ring, a common motif in natural products, can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. By exploring derivatives of the 4-(2-amino-1,3-thiazol-5-yl)oxan-4-ol scaffold, researchers can investigate novel therapeutic applications. Future studies should focus on screening this hybrid structure against a diverse panel of biological targets.
Potential Areas for Biological Investigation:
Anticancer: Thiazole derivatives have shown potent cytotoxic activity against various cancer cell lines, including breast, colon, and liver cancer. nih.govnih.gov The thiazole-oxane hybrid could be evaluated as a multi-targeting kinase inhibitor, a strategy known to be effective in cancer therapy. rsc.org
Antimicrobial: The 2-aminothiazole (B372263) core is associated with significant antibacterial and antifungal activity. nih.govmdpi.com Novel analogues could be tested against drug-resistant bacterial strains and fungal pathogens. acs.org
Neurodegenerative Diseases: Given that thiazole derivatives are being investigated for Alzheimer's disease, this hybrid scaffold could be explored for its potential to modulate targets relevant to neurodegeneration. nih.gov
Anti-inflammatory: Many thiazole-containing compounds exhibit anti-inflammatory effects. researchgate.net The potential of the thiazole-oxane structure to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes could be a fruitful area of research. nih.gov
Development of Green Chemistry Approaches for Sustainable Synthesis
Traditional methods for synthesizing thiazole derivatives often rely on hazardous reagents, harsh reaction conditions, and environmentally harmful solvents. nih.govresearchgate.net The growing emphasis on sustainable science necessitates the development of green chemistry approaches for the synthesis of this compound and its analogues. researchgate.net
Recent advancements have focused on eco-friendly synthetic strategies that improve efficiency, reduce waste, and lower costs. bepls.comresearchgate.net These methods are crucial for the large-scale and environmentally responsible production of pharmacologically relevant compounds. researchgate.netresearcher.life
| Green Synthesis Technique | Description | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, and enhanced purity. nih.govresearchgate.netresearcher.life |
| Ultrasonic-Mediated Synthesis | Employs high-frequency sound waves (ultrasound) to promote reactions. | Improved reaction rates and yields under milder conditions. researchgate.netbepls.com |
| Use of Green Solvents | Replaces volatile organic compounds with environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG). | Reduces environmental pollution and health hazards. bepls.com |
| Reusable Catalysts | Involves catalysts, such as silica-supported acids, that can be recovered and reused multiple times. | Minimizes waste and lowers the overall cost of synthesis. researchgate.netbepls.com |
| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single step to form a final product, which incorporates most of the atoms of the starting materials. | High atom economy, simplified procedures, and reduced waste generation. bepls.comresearchgate.net |
Future research should aim to adapt these green methodologies for the synthesis of the thiazole-oxane scaffold, contributing to a more sustainable pharmaceutical industry.
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction
For the this compound scaffold, AI and ML can be applied in several ways:
Predictive Modeling: ML models can be trained on existing data from known thiazole derivatives to predict the potential biological activities of new analogues. nih.govresearchgate.net For instance, a model could predict the anticancer or antimicrobial efficacy of a novel derivative before it is synthesized.
Generative De Novo Design: AI algorithms can generate novel molecular structures based on the thiazole-oxane scaffold that are optimized for specific properties, such as high binding affinity to a target protein or favorable drug-like characteristics. nih.gov
Virtual Screening: AI-powered virtual screening can rapidly assess large virtual libraries of thiazole-oxane derivatives to identify the most promising candidates for synthesis and experimental testing. nih.gov This approach prioritizes compounds with the highest probability of success. acm.org
Synthesis Prediction: AI tools can assist in planning the most efficient and sustainable synthetic routes for novel analogues, complementing the green chemistry approaches discussed previously. nih.gov
By integrating AI and ML into the research pipeline, scientists can more effectively explore the chemical space around the this compound core and design next-generation therapeutic agents with improved efficacy and safety profiles.
Design of Multi-Target Directed Ligands Based on the Hybrid Scaffold
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. nih.gov The traditional "one-target, one-molecule" approach is often insufficient for treating such multifactorial conditions. researchgate.net An emerging and promising strategy is the design of multi-target-directed ligands (MTDLs)—single molecules engineered to interact with two or more biological targets simultaneously. nih.govfigshare.com
The thiazole scaffold is an excellent foundation for developing MTDLs due to its versatile chemical nature and proven interaction with a wide range of biological targets. rsc.orgnih.gov For instance, benzothiazole (B30560) derivatives have been developed as MTDLs for Alzheimer's disease, concurrently targeting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.govresearchgate.net
The this compound structure could serve as a core scaffold for creating novel MTDLs. By functionalizing different positions on the thiazole and oxane rings, researchers can incorporate pharmacophores known to bind to various targets implicated in a specific disease. This approach could lead to more effective therapies by addressing the complexity of the disease at multiple levels. nih.gov
Development of this compound Analogues as Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as an enzyme or receptor, allowing researchers to study its function in biological systems. researchgate.net The 2-aminothiazole scaffold has been successfully used to develop potent and selective inhibitors for various enzymes, making it a suitable starting point for probe development. nih.govnih.gov
Analogues of this compound could be systematically modified to create a library of chemical probes. This involves:
Establishing Structure-Activity Relationships (SAR): Synthesizing a range of analogues to understand how structural modifications affect potency and selectivity for a given target. researchgate.netnih.gov
Incorporating Reporter Tags: Attaching fluorescent dyes or affinity tags (like biotin) to the molecule to enable visualization and isolation of the target protein from complex biological samples.
Introducing Photo-affinity Labels: Adding photoreactive groups that, upon exposure to UV light, form a covalent bond with the target protein, allowing for its definitive identification.
By developing such probes, the thiazole-oxane scaffold can become a valuable tool for fundamental biological research, helping to elucidate the roles of specific proteins in health and disease and to validate new drug targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol, and what purity validation methods are critical for ensuring reproducibility?
- Synthesis : Thiazole-oxane hybrids can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones, followed by oxane ring formation using diols under acid catalysis (see analogous methods in and ). For example, coupling 2-aminothiazole intermediates with tetrahydropyran precursors via nucleophilic substitution or Mitsunobu reactions may yield the target compound.
- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection ( ) and elemental analysis (C/H/N/S quantification) are critical. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (¹H/¹³C) should confirm molecular identity and purity >95% (as in ).
Q. How can spectroscopic techniques (NMR, IR) be optimized to resolve structural ambiguities in thiazole-oxane hybrids like this compound?
- NMR : Use deuterated dimethyl sulfoxide (DMSO-d₆) to enhance solubility. 2D NMR (HSQC, HMBC) can resolve overlapping signals by correlating thiazole protons (δ 6.5–7.5 ppm) with oxane ring carbons (δ 60–70 ppm for C-4 hydroxyl) ().
- IR : Focus on characteristic bands: N-H stretching (3300–3500 cm⁻¹ for amine), C=N/C-S (thiazole, 1550–1650 cm⁻¹), and O-H (oxane, 3200–3600 cm⁻¹) ( ). Compare with computational IR spectra from tools like Multiwfn ( ).
Q. What safety precautions are essential when handling this compound, given the reactivity of thiazole derivatives?
- Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Avoid inhalation of fine powders (refer to SDS for analogous compounds in ). Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the thiazole ring ().
Advanced Research Questions
Q. What strategies address conflicting bioactivity data observed in different studies of thiazole-containing compounds, and how can computational modeling resolve these discrepancies?
- Data Contradiction Analysis : Variations in biological activity (e.g., antimicrobial vs. anticancer effects) may arise from differences in substituent positioning or stereochemistry. Perform structure-activity relationship (SAR) studies by synthesizing derivatives with modified oxane/thiazole substituents ( ).
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like CDK2 ( ) or PPARδ ( ). Multiwfn ( ) can analyze electron localization to identify reactive sites influencing bioactivity.
Q. How should researchers approach crystal structure determination of this compound when faced with twinning or partial disorder?
- Crystallography : Use SHELXL ( ) for refinement. For twinned data, apply the Hooft-Yoo parameter or TwinRotMat to model twin laws. Partial disorder in the oxane ring can be resolved using restraints (DFIX, SIMU) on bond lengths/angles. High-resolution data (<1.0 Å) improves accuracy ( ).
- Validation : Cross-validate with Hirshfeld surface analysis (CrystalExplorer) and check Rint values for data quality ( ).
Q. What methodologies enable the study of electronic properties and charge distribution in this compound for catalytic or pharmacokinetic applications?
- Wavefunction Analysis : Multiwfn ( ) can calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. Fukui functions (f⁺/f⁻) predict sites for metabolic oxidation (e.g., thiazole ring).
- Solubility Prediction : Use COSMO-RS simulations to estimate logP and aqueous solubility, critical for drug-likeness ( ).
Contradiction Management and Best Practices
- Synthesis Reproducibility : Document reaction conditions (solvent, catalyst, temperature) rigorously. For example, highlights ethanol vs. DMF as solvents altering yields.
- Bioactivity Standardization : Use cell lines with consistent passage numbers and assay protocols (e.g., MTT vs. ATP-based viability) to minimize variability ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
